N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide
Description
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 1,2-benzisothiazole 1,1-dioxide core linked to a 4-methylbenzenesulfonohydrazide group. The compound features N,N'-diethyl substitutions on the hydrazide moiety, which distinguish it from simpler analogs.
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-4-20(18-16-8-6-7-9-17(16)26(22,23)19-18)21(5-2)27(24,25)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPKLAORHNRWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N(CC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzenesulfonohydrazide and benzisothiazole moieties. Key comparisons include:
Key Observations :
- Methoxy vs. Methyl : The methoxy group in may enhance solubility due to its electron-donating nature, whereas methyl groups (as in ) increase hydrophobicity.
- Diethyl Substitutions: The N,N'-diethyl groups in the target compound likely improve lipophilicity and membrane permeability compared to non-alkylated analogs .
Predicted Physical Properties
- Molecular Weight : Based on analogs (e.g., 367.4 g/mol for the methoxy derivative ), the target compound’s molecular weight is estimated to exceed 400 g/mol due to diethyl groups.
- Solubility : The diethyl groups may reduce aqueous solubility compared to methoxy-substituted analogs but enhance lipid membrane penetration .
- Thermal Stability : Analogs like the 2,4-dimethyl derivative exhibit predicted melting points near 230°C, suggesting moderate thermal stability .
Structural and Crystallographic Insights
Crystal structures of related sulfonohydrazides (e.g., N-(1,3-benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide in ) reveal intermolecular interactions such as N–H···π and halogen bonding . The target compound’s diethyl groups may disrupt such interactions, leading to distinct packing arrangements and solubility profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
